N-(4-{[4-(Dihexylcarbamoyl)phenyl]carbamoyl}phenyl)-3-methylbenzamide
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Overview
Description
- N-(4-{[4-(Dihexylcarbamoyl)phenyl]carbamoyl}phenyl)-3-methylbenzamide, also known as Cyprosulfamide , belongs to the class of sulfonamide compounds.
- Its chemical formula is C27H34N4O4S .
- Cyprosulfamide is used primarily as a pesticide to protect various crops (such as vegetables, fruits, and field crops) from diseases .
Preparation Methods
- Synthetic Routes : The synthetic route for Cyprosulfamide involves carbamoylation reactions. One approach is the reaction of an arylamine with CO2 in the presence of a base (such as DBU) to form a carbamic acid intermediate. This intermediate is then dehydrated using activated sulfonium reagents to yield the corresponding isocyanate. The isocyanate can react with various amines and alcohols to form unsymmetrical ureas and carbamates, respectively .
- Industrial Production : Details on industrial-scale production methods are proprietary and may not be publicly available.
Chemical Reactions Analysis
- Reactions : Cyprosulfamide can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions : Specific reagents and conditions depend on the desired transformation. For example, carbamoyl chlorides can be formed in situ and reacted with substituted phenols to synthesize O-aryl carbamates .
- Major Products : The major products formed during these reactions would be the corresponding carbamates and ureas.
Scientific Research Applications
- Chemistry : Cyprosulfamide’s unique structure makes it an interesting target for synthetic chemists exploring new reaction pathways.
- Biology and Medicine : Research may focus on its potential as a bioactive compound or its effects on cellular processes.
- Industry : Its use as a pesticide underscores its practical application in agriculture.
Mechanism of Action
- The exact mechanism by which Cyprosulfamide exerts its effects remains an active area of study. It likely interacts with specific molecular targets or pathways related to disease prevention.
Comparison with Similar Compounds
- Cyprosulfamide’s uniqueness lies in its specific structure. I recommend further research to identify similar compounds in the sulfonamide family.
Remember that while I’ve provided an overview, detailed research articles would delve deeper into each aspect
Properties
Molecular Formula |
C34H43N3O3 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[4-[[4-(dihexylcarbamoyl)phenyl]carbamoyl]phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C34H43N3O3/c1-4-6-8-10-23-37(24-11-9-7-5-2)34(40)28-17-21-31(22-18-28)35-32(38)27-15-19-30(20-16-27)36-33(39)29-14-12-13-26(3)25-29/h12-22,25H,4-11,23-24H2,1-3H3,(H,35,38)(H,36,39) |
InChI Key |
YHFJBBCAFTVJSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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